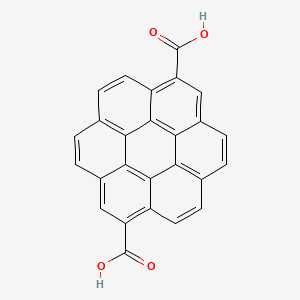
Coronene-1,7-dicarboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Coronene-1,7-dicarboxylicacid is a derivative of coronene, a polycyclic aromatic hydrocarbon (PAH) known for its unique structure and properties Coronene itself consists of six peri-fused benzene rings, forming a planar, hexagonal arrangement
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Coronene-1,7-dicarboxylicacid typically involves the functionalization of coronene. One common method is the oxidation of coronene using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions. This process introduces carboxylic acid groups at the desired positions on the coronene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation reactions using similar oxidizing agents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Coronene-1,7-dicarboxylicacid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic substitution reactions can introduce other functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated coronene derivatives.
Scientific Research Applications
Coronene-1,7-dicarboxylicacid has a wide range of applications in scientific research:
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug delivery systems and as a component in diagnostic imaging agents.
Industry: Utilized in the development of organic semiconductors, sensors, and other advanced materials.
Mechanism of Action
The mechanism of action of Coronene-1,7-dicarboxylicacid involves its interaction with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and interactions. The aromatic core of the molecule allows for π-π stacking interactions, which are crucial in its applications in materials science and biology .
Comparison with Similar Compounds
Coronene: The parent compound, consisting of six peri-fused benzene rings.
Hexabenzocoronene: A larger PAH with additional benzene rings fused to the periphery of the coronene core.
Circumcoronene: An even larger PAH with multiple layers of fused benzene rings.
Uniqueness: Coronene-1,7-dicarboxylicacid is unique due to the presence of carboxylic acid groups, which enhance its chemical reactivity and potential for functionalization. This makes it a valuable compound for various applications, particularly in the development of advanced materials and in scientific research .
Properties
Molecular Formula |
C26H12O4 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
coronene-1,7-dicarboxylic acid |
InChI |
InChI=1S/C26H12O4/c27-25(28)17-9-13-3-1-11-5-7-15-18(26(29)30)10-14-4-2-12-6-8-16(17)24-20(12)22(14)23(15)19(11)21(13)24/h1-10H,(H,27,28)(H,29,30) |
InChI Key |
NXEOMTKXGDNAOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C3C=CC4=C5C3=C2C6=C1C=CC7=C(C=C(C5=C76)C=C4)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















